Aducanumab Epitope and Monomer-vs-Aggregate Selectivity
Aducanumab, an FDA-approved anti-Aβ monoclonal antibody, binds a linear epitope formed by amino acids 3–7 of the Aβ peptide (EFRHD), contained within the Aβ(1-7) fragment [1]. Quantitative side-by-side SPR analysis demonstrates that the aducanumab Fab binds monomeric Aβ1-40 with an equilibrium dissociation constant (K_D) of ~9 μM, whereas the gantenerumab Fab binds monomeric Aβ1-40 with a K_D of 23 nM, bapineuzumab (3D6) Fab with 1.1 nM, and solanezumab (m266) Fab with 2.7 nM—making aducanumab's monovalent affinity ~8-fold weaker than the next weakest comparator and over 8,000-fold weaker than bapineuzumab [1]. However, aducanumab displays an EC₅₀ of 0.2 nM for fibrillar Aβ1-42 [1], yielding a monomer-to-fibril selectivity ratio of >4,500-fold (EC₅₀ monomer >1,000 nM / EC₅₀ fibril 0.2 nM), compared to ~68-fold for 3D6/bapineuzumab (EC₅₀ 4.4 nM monomer / 0.2 nM fibril) [1]. This differential is driven by fast dissociation kinetics (k_d > 1 s⁻¹ from monomer) coupled with avidity-based binding to epitope-rich aggregates, a mechanism that depends critically on residues Phe4 and His6 within the EFRHD sequence [1].
| Evidence Dimension | Monovalent Fab binding affinity (K_D) for monomeric Aβ1-40 via SPR |
|---|---|
| Target Compound Data | Aducanumab Fab to Aβ1-40: K_D ~9 μM; Epitope = Aβ residues 3–7 (EFRHD) |
| Comparator Or Baseline | Gantenerumab Fab: K_D 23 nM (391× stronger); Bapineuzumab (3D6) Fab: K_D 1.1 nM (8,182× stronger); Solanezumab (m266) Fab: K_D 2.7 nM (3,333× stronger) |
| Quantified Difference | Aducanumab monovalent affinity is 8- to 8,200-fold weaker for monomers, yet EC₅₀ for fibrils is 0.2 nM vs >1,000 nM for monomers (>4,500-fold selectivity) compared to only 22- to 68-fold selectivity for 3D6 |
| Conditions | Surface plasmon resonance (SPR) with surface-captured monomeric Aβ1-40-biotin; ELISA with immobilized oligomeric Aβ1-42 for aggregate binding; aducanumab Fab and IgG analogs tested |
Why This Matters
The Aβ(1-7) fragment is the minimal functional unit that recapitulates aducanumab's binding epitope; substituting with shorter fragments (e.g., Aβ1-5) ablates His6 engagement, while full-length Aβ42 introduces aggregation that confounds selectivity measurements.
- [1] Arndt JW, Qian F, Smith BA, et al. Structural and kinetic basis for the selectivity of aducanumab for aggregated forms of amyloid-β. Sci Rep. 2018;8:6412. doi:10.1038/s41598-018-24501-0. (SPR KD values: Fig. 2, Table 2; ELISA EC₅₀: Fig. 1, Table 2; Epitope residues 3-7: Fig. 5, Table 3; Fab KD ~9 μM for monomeric Aβ1-40; EC₅₀ 0.2 nM for fibrillar Aβ1-42.) View Source
